molecular formula C19H15ClO2 B11068720 2-(4-chlorophenyl)-2-(2-methylprop-2-en-1-yl)-1H-indene-1,3(2H)-dione

2-(4-chlorophenyl)-2-(2-methylprop-2-en-1-yl)-1H-indene-1,3(2H)-dione

Cat. No.: B11068720
M. Wt: 310.8 g/mol
InChI Key: PQFXZSISLKPLTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-2-(2-methylprop-2-en-1-yl)-1H-indene-1,3(2H)-dione is an organic compound characterized by its unique structure, which includes a chlorophenyl group, a methylprop-2-en-1-yl group, and an indene-1,3(2H)-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-(2-methylprop-2-en-1-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with a suitable nucleophile.

    Addition of the Methylprop-2-en-1-yl Group: This step involves the addition of the methylprop-2-en-1-yl group through a Heck reaction, where an alkene reacts with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2-(2-methylprop-2-en-1-yl)-1H-indene-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

2-(4-chlorophenyl)-2-(2-methylprop-2-en-1-yl)-1H-indene-1,3(2H)-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-(2-methylprop-2-en-1-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-2-(2-methylprop-2-en-1-yl)-1H-indene-1,3(2H)-dione: Unique due to its specific combination of functional groups.

    2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione: Lacks the methylprop-2-en-1-yl group, resulting in different reactivity and applications.

    2-(4-methylphenyl)-2-(2-methylprop-2-en-1-yl)-1H-indene-1,3(2H)-dione: Substitution of the chlorophenyl group with a methylphenyl group alters its chemical properties.

Properties

Molecular Formula

C19H15ClO2

Molecular Weight

310.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-(2-methylprop-2-enyl)indene-1,3-dione

InChI

InChI=1S/C19H15ClO2/c1-12(2)11-19(13-7-9-14(20)10-8-13)17(21)15-5-3-4-6-16(15)18(19)22/h3-10H,1,11H2,2H3

InChI Key

PQFXZSISLKPLTN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.